Technical Analysis: Piperidin-2-yl(piperidin-1-yl)methanone Scaffold
Technical Analysis: Piperidin-2-yl(piperidin-1-yl)methanone Scaffold
This technical guide provides an in-depth analysis of piperidin-2-yl(piperidin-1-yl)methanone , a bis-heterocyclic scaffold with significant utility in medicinal chemistry as a pharmacophore and chiral building block.
Executive Summary & Core Identity
Piperidin-2-yl(piperidin-1-yl)methanone (also known as Pipecolic acid piperidide or 1-Pipecoloylpiperidine ) is a bicyclic amide formed by the condensation of pipecolic acid (piperidine-2-carboxylic acid) and piperidine .[1]
Structurally, it represents a constrained "homo-proline" mimetic where the rigid pyrrolidine ring of proline is expanded to a six-membered piperidine ring. It serves as a critical intermediate in the synthesis of local anesthetics, peptide mimetics, and chiral ligands.
| Feature | Technical Specification |
| IUPAC Name | Piperidin-2-yl(piperidin-1-yl)methanone |
| Common Synonyms | Pipecolic acid piperidide; 1-(Piperidin-2-ylcarbonyl)piperidine |
| Molecular Formula | C₁₁H₂₀N₂O |
| Molecular Weight | 196.29 g/mol |
| Chiral Center | C2 position of the acyl-piperidine ring (Typically (S)- or (R)-) |
| Key Functional Groups | Secondary Amine (Basic), Tertiary Amide (Neutral) |
Structural & Stereochemical Analysis
Connectivity and Topology
The molecule consists of two distinct piperidine rings connected via a carbonyl linker:
-
Ring A (The Pipecolyl Moiety): A piperidine ring substituted at the C2 position. This ring contains a secondary amine (N-H), rendering it basic and capable of hydrogen bonding or further functionalization (e.g., alkylation to form bupivacaine analogs).
-
Ring B (The Amide Moiety): A piperidine ring attached via its nitrogen (N1) to the carbonyl group. This nitrogen is part of a tertiary amide bond and is non-basic due to resonance delocalization with the carbonyl oxygen.
Stereochemistry: The "Homo-Proline" Effect
The C2 position of Ring A is a chiral center.
-
(S)-Enantiomer: Derived from L-pipecolic acid, a metabolite of L-lysine. This is the most common configuration in biological systems and is structurally homologous to L-proline.
-
(R)-Enantiomer: Derived from D-pipecolic acid.
Conformational Locking: Unlike linear diamines, the inclusion of the nitrogen atoms within saturated rings restricts conformational freedom. The amide bond exhibits restricted rotation (partial double bond character), leading to distinct cis and trans rotamers, although the symmetry of the unsubstituted piperidine amide ring (Ring B) simplifies the NMR spectrum compared to substituted analogs.
Pharmacophore Comparison (Local Anesthetics)
This scaffold is the structural core of the "pipecolyl xylidide" class of local anesthetics (e.g., Mepivacaine, Ropivacaine, Bupivacaine).
-
Bupivacaine: Contains a 2,6-dimethylphenyl ring (xylidine) at the amide position and a butyl chain on the amine.
-
Target Molecule: Replaces the lipophilic, pi-stacking xylidine ring with a saturated, aliphatic piperidine ring. This alteration significantly lowers lipophilicity (LogP) and removes pi-pi interaction potential, altering the binding kinetics to voltage-gated sodium channels (
).
Synthetic Methodology
Direct coupling of pipecolic acid and piperidine is inefficient due to the zwitterionic nature of the amino acid and potential for self-polymerization. A protection-activation-deprotection strategy is required to ensure regioselectivity and enantiomeric purity.
Validated Synthetic Protocol
Objective: Synthesis of (S)-piperidin-2-yl(piperidin-1-yl)methanone.
Step 1: N-Protection
React (S)-pipecolic acid with Di-tert-butyl dicarbonate (
-
Rationale: Prevents N-acylation of the starting material and suppresses racemization at the
-carbon.
Step 2: Amide Coupling
Activate
-
Mechanism: HOBt forms an active ester in situ, reducing the risk of racemization compared to acid chloride methods.
-
Output: tert-butyl 2-(piperidine-1-carbonyl)piperidine-1-carboxylate.
Step 3: Deprotection Treat the intermediate with Trifluoroacetic acid (TFA) in DCM or HCl in dioxane.
-
Purification: The product is obtained as a TFA or HCl salt. Neutralization with
yields the free base.
Reaction Workflow Diagram
Figure 1: Step-wise synthetic pathway preventing racemization and polymerization.
Physicochemical Properties & Characterization
Understanding the acid-base profile is critical for formulation and salt selection.
| Property | Value (Predicted/Observed) | Significance |
| pKa (Amine N) | 10.5 - 11.0 | Highly basic secondary amine; exists as cation at physiological pH (7.4). |
| pKa (Amide N) | Neutral | Non-basic; does not protonate under standard physiological conditions. |
| LogP | ~1.2 - 1.5 | Moderately lipophilic. Less lipophilic than Bupivacaine (LogP ~3.4) due to saturation. |
| H-Bond Donors | 1 (Amine NH) | Critical for solubility and receptor interaction. |
| H-Bond Acceptors | 2 (Amide O, Amine N) | Amide oxygen is a strong acceptor. |
Analytical Signature (NMR)
-
NMR: The carbonyl carbon typically appears at ~170-172 ppm . The
-carbon (C2 of pipecolidine) appears at ~50-55 ppm . - NMR: The methine proton at C2 is diagnostic, typically a doublet of doublets or multiplet at 3.5-4.0 ppm , depending on the solvent and protonation state.
Applications in Drug Discovery[3]
Fragment-Based Drug Design (FBDD)
This scaffold is a "privileged structure" in FBDD. It serves as a robust starting point for:
-
GPCR Ligands: The basic nitrogen mimics the protonated amine pharmacophore required for aminergic GPCRs (Dopamine, Serotonin, Histamine).
-
Enzyme Inhibitors: The constrained geometry allows for precise positioning of substituents to probe active site pockets (e.g., Prolyl oligopeptidase inhibitors).
Local Anesthetic Development
While less potent than its xylidide counterparts (like Bupivacaine), this scaffold is used to study the Structure-Activity Relationship (SAR) of channel blockers.
-
Hypothesis: Replacing the aromatic ring with a piperidine ring reduces toxicity (cardiotoxicity) but also reduces potency due to the loss of hydrophobic pi-interaction with the channel pore.
Figure 2: Pharmacophore mapping showing the structural modification of the lipophilic domain.
References
-
Pipecolic Acid Properties & Biosynthesis
-
Local Anesthetic Structure-Activity Relationships
- Chemical Supplier Data (Identity Verification)
-
Bupivacaine Pharmacology (Comparative Context)
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